Abietic Acid

Description

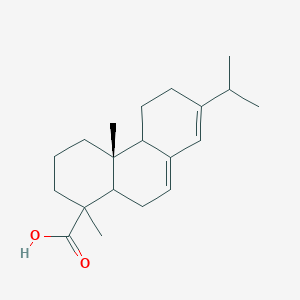

Structure

3D Structure

Properties

IUPAC Name |

(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWGJHLUYNHPMX-ONCXSQPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10248-55-2 (unspecified copper salt), 13463-98-4 (calcium salt), 14351-66-7 (hydrochloride salt), 23250-44-4 (potassium salt), 66104-40-3 (strontium salt), 66104-41-4 (barium salt), 67816-10-8 (Pd(+2) salt), 6798-76-1 (zinc salt) | |

| Record name | Abietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022047 | |

| Record name | Abietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish resinous powder. (NTP, 1992), Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline] | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Abietic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

482 °F at 9 mmHg (NTP, 1992) | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

514-10-3, 8050-09-7, 15522-12-0 | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Abietic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosin [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abietic acid dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ABIETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bR,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Abietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Abietic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABIETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3DHX33184 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

343 to 345 °F (NTP, 1992) | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

What are the physicochemical properties of abietic acid?

An In-depth Technical Guide to the Physicochemical Properties of Abietic Acid

Introduction

Abietic acid, also known as abietinic acid or sylvic acid, is a naturally occurring diterpenoid resin acid. It is the most abundant of several closely related organic acids that constitute the majority of rosin, the solid portion of the oleoresin from coniferous trees, particularly pines. Structurally, abietic acid is a complex molecule with a tricyclic framework, two alkene groups, and a carboxylic acid functional group (C₂₀H₃₀O₂).[1] This guide provides a comprehensive overview of the core physicochemical properties of abietic acid, intended for researchers, scientists, and professionals in drug development. Its versatile chemical nature makes it a valuable precursor in the synthesis of various compounds with potential therapeutic applications, including antitumor, anti-inflammatory, and antibacterial agents.[2]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of abietic acid, compiled from various sources.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₂ | [3][4] |

| Molar Mass | 302.45 g/mol | [1][4] |

| Appearance | Colorless solid (pure); Yellowish resinous powder or chunks (commercial) | [1][5] |

| Density | 1.06 g/mL | [1][6] |

| Refractive Index | ~1.4800 (estimate) | [7][8] |

Table 2: Thermal Properties

| Property | Value | Source |

| Melting Point | 172–175 °C (445–448 K) for pure samples.[1][9] Commercial grades may melt as low as 85 °C.[1] Other reported ranges include 139-142 °C and 150-165 °C.[5] | [1][5][7][9] |

| Boiling Point | 440 °C (713 K).[7][8] Also reported as 250 °C at 9 mmHg.[3][5] | [3][5][7][8] |

| Flash Point | 208 °C (481 K) | [7] |

| Molar Fusion Enthalpy | 19.44 kJ·mol⁻¹ | [10] |

Table 3: Solubility Profile

| Solvent | Solubility | Source |

| Water | Insoluble | [1][7] |

| Alcohols (Ethanol, Methanol) | Soluble.[1] Solubility in ethanol is ~20 mg/mL.[11] Solubility increases with temperature and carbon chain length of the alcohol (n-butanol > n-propanol > ethanol > methanol).[12] | [1][11][12] |

| Ethers (Diethyl Ether) | Soluble | [1][7] |

| Ketones (Acetone) | Soluble | [1][7] |

| Other Organic Solvents | Soluble in DMSO (~30 mg/mL), DMF (~30 mg/mL), petroleum ether, benzene, and chloroform.[1][7][9][11] | [1][7][9][11] |

| Aqueous Buffers | Sparingly soluble.[11] For maximum solubility, it should first be dissolved in DMSO.[11] A 1:20 DMSO:PBS (pH 7.2) solution has a solubility of ~0.04 mg/mL.[11] | [11] |

Table 4: Spectroscopic and Chemical Properties

| Property | Value | Source |

| pKa | 7.62 (at 25 °C) | [13] |

| LogP (Octanol/Water) | 6.460 | [7] |

| UV-Vis λmax | 241 nm.[11][14] Other peaks reported at 235 nm and 250 nm.[9] | [9][11][14] |

| Specific Optical Rotation [α]D | -106° (c=1 in absolute alcohol, at 24 °C).[7][9] Another determination found -105.4°.[10] | [7][9][10] |

Experimental Methodologies

Detailed protocols for determining the physicochemical properties of abietic acid are crucial for reproducible research.

Determination of Thermal Properties (Melting Point and Enthalpy of Fusion)

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of purified abietic acid (typically 1-5 mg) is placed into an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used.

-

Analysis Conditions: The sample and reference pans are heated at a constant, controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak is observed as the sample melts.

-

Data Interpretation: The onset temperature of the peak is taken as the melting point.[12] The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).[10]

Determination of Solubility

Methodology: Dynamic Method with Laser Monitoring

-

System Setup: A known mass of abietic acid is added to a jacketed glass vessel containing a known volume of the solvent (e.g., ethanol). The vessel is equipped with a magnetic stirrer, a precision thermometer, and a laser monitoring system that passes a beam through the solution to a detector.

-

Procedure: The solution is heated slowly and stirred continuously. Initially, with undissolved solid, the laser signal is scattered.

-

Equilibrium Point Detection: The temperature at which the last solid particle dissolves, resulting in a sharp, stable increase in the laser signal transmission, is recorded as the equilibrium temperature for that concentration.

-

Data Correlation: The experiment is repeated with different concentrations to generate a solubility curve as a function of temperature.[12] These data can then be correlated using thermodynamic models like the Wilson or NRTL equations.[12]

Spectroscopic Analysis (UV-Vis Absorption)

Methodology: UV-Visible Spectrophotometry

-

Sample Preparation: A stock solution of abietic acid is prepared by dissolving a known mass in a UV-transparent solvent, such as ethanol or ethyl acetate.[15] This stock is then serially diluted to create a set of standards with known concentrations.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Analysis: The instrument is blanked using the pure solvent. The absorbance of each standard and the unknown sample is measured across a wavelength range (e.g., 200-400 nm).

-

Data Interpretation: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum. For abietic acid, characteristic peaks are observed around 241 nm and 250 nm.[15] This method is also used for qualitative identification in complex mixtures, such as detecting its presence in prepared medicines.[14]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of abietic acid from its natural source, pine rosin, connecting several of the discussed properties and analytical techniques.

References

- 1. Abietic acid - Wikipedia [en.wikipedia.org]

- 2. foreverest.net [foreverest.net]

- 3. Abietic Acid | C20H30O2 | CID 10569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Abietic_acid [chemeurope.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. ABIETIC ACID CAS#: 514-10-3 [m.chemicalbook.com]

- 9. Abietic Acid [drugfuture.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pKa values [stenutz.eu]

- 14. shimadzu.com [shimadzu.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Architecture of Defense: An In-depth Guide to Abietic Acid Biosynthesis in Coniferous Trees

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Abietic acid, a principal diterpene resin acid (DRA), is a cornerstone of the sophisticated chemical defense system in coniferous trees. As a major component of oleoresin, it provides a formidable barrier against insect pests and pathogenic fungi.[1] Beyond its ecological significance, abietic acid and its derivatives are gaining attention in drug development for a range of bioactivities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This technical guide provides a comprehensive exploration of the abietic acid biosynthesis pathway, detailing the enzymatic steps from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the final product. It includes quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for pathway investigation, and visual diagrams of the core pathway and associated experimental workflows to facilitate a deeper understanding for research and development applications.

The Core Biosynthesis Pathway

The synthesis of abietic acid is a multi-step enzymatic process localized within the plastids and endoplasmic reticulum of specialized secretory cells in conifers. The pathway can be broadly divided into two major stages: the cyclization of the linear precursor GGPP to form the core tricyclic diterpene skeleton, followed by a series of sequential oxidations.

Stage 1: Cyclization Cascade

The journey begins with the universal C20 diterpene precursor, Geranylgeranyl Pyrophosphate (GGPP) .[1] A bifunctional enzyme, Abietadiene Synthase (AS) , catalyzes a two-step cyclization reaction at two distinct active sites.[2][3]

-

Protonation-initiated Cyclization: At the first active site (Class II), GGPP is protonated, initiating a cyclization cascade that forms a bicyclic intermediate, (+)-Copalyl D pyrophosphate ((+)-CPP) .[4]

-

Ionization-initiated Cyclization and Rearrangement: The (+)-CPP intermediate is then channeled to the second active site (Class I). Here, the diphosphate group is ionized, initiating a second cyclization to form the third ring. This is followed by a series of carbocation-mediated rearrangements, including a critical 1,2-methyl migration, which establishes the characteristic isopropyl group of the abietane skeleton. The reaction terminates with deprotonation to yield a mixture of diterpene olefins, primarily (-)-Abietadiene .[1][2][4]

Stage 2: Sequential Oxidation

The hydrocarbon intermediate, abietadiene, undergoes a three-step oxidation at the C18 methyl group to form the final carboxylic acid. This process is catalyzed by membrane-bound cytochrome P450 monooxygenases (CYPs) located on the endoplasmic reticulum, followed by a soluble dehydrogenase.

-

First Hydroxylation: A multifunctional cytochrome P450, specifically from the CYP720B family (e.g., CYP720B4) , catalyzes the hydroxylation of abietadiene to form Abietadienol .

-

Second Oxidation (Dehydrogenation): The same CYP720B4 enzyme catalyzes the further oxidation of abietadienol into Abietadienal .

-

Final Oxidation: A soluble Abietadienal Dehydrogenase , utilizing NAD+ as a cofactor, catalyzes the final oxidation of abietadienal to produce Abietic Acid .

The following diagram illustrates the core biosynthetic pathway from GGPP to Abietic Acid.

Quantitative Data

The efficiency and regulation of the abietic acid pathway are governed by the kinetic properties of its enzymes and the resulting concentrations of intermediates and products within the tree's tissues.

Enzyme Kinetic Parameters

The following tables summarize the kinetic parameters for the key enzymes in the pathway: Abietadiene Synthase (AS) from Abies grandis and a representative multifunctional Cytochrome P450 (CYP720B4) from Picea sitchensis.

| Table 1: Kinetic Parameters for Abies grandis Abietadiene Synthase (AgAS) | |||

| Reaction Step (Active Site) | Substrate | Km (µM) | kcat (s-1) |

| Class II (CPP Synthase) | GGPP | 0.5 ± 0.1 | 1.1 ± 0.1 |

| Class I (Abietadiene Cyclase) | (+)-CPP | 2.0 ± 0.1 | 2.6 ± 0.1 |

| Data sourced from Smentek et al. (2012).[5] |

| Table 2: Apparent Kinetic Parameters for Picea sitchensis CYP720B4 | |||

| Substrate | Product | Apparent Km (µM) | Apparent kcat (s-1) |

| Abietadiene | Abietadienol | 1.7 ± 0.4 | 1.5 ± 0.1 |

| Abietadienol | Abietadienal | 0.5 ± 0.1 | 1.9 ± 0.1 |

| Abietadienal | Abietic Acid | 0.4 ± 0.1 | 1.8 ± 0.1 |

| Data represents activity with abietane-type substrates and is sourced from Hamberger et al. (2011). |

Metabolite Concentrations

The concentration of abietic acid and related diterpenes varies significantly between coniferous species and tissues. The following table provides representative concentrations found in the phloem of white spruce (Picea glauca).

| Table 3: Representative Diterpene Resin Acid Concentrations in Picea glauca Phloem | |

| Compound | Concentration (mg/g dry weight) |

| Abietic Acid | 3.1 ± 1.6 |

| Neoabietic Acid | 3.1 ± 2.2 |

| Levopimaric Acid | 2.4 ± 2.6 |

| Palustric Acid | 2.2 ± 2.2 |

| Values are averages ± standard deviation. Data sourced from Raffa et al. (2005).[6] |

Experimental Protocols

Investigating the abietic acid biosynthesis pathway requires a combination of analytical chemistry and molecular biology techniques. Below are detailed protocols for two key experimental procedures.

Protocol: Extraction and GC-MS Quantification of Diterpene Resin Acids

This protocol outlines a standard procedure for the extraction and analysis of DRAs from conifer tissues.

Materials:

-

Conifer tissue (e.g., needles, stem phloem)

-

Mortar and pestle, or cryogenic grinder

-

Liquid nitrogen

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Pyridine

-

Internal standard (e.g., hexadecane or methyl heptadecanoate)

-

Centrifuge tubes (15 mL, solvent-resistant)

-

Ultrasonic bath

-

Centrifuge

-

GC-MS system with a non-polar capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Freeze approximately 100-200 mg of fresh conifer tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a 15 mL centrifuge tube. Add 5 mL of a hexane:ethyl acetate (1:1, v/v) mixture. Add a known amount of internal standard.

-

Ultrasonication: Sonicate the mixture in an ultrasonic bath for 20 minutes at room temperature.

-

Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes to pellet the tissue debris.

-

Solvent Collection: Carefully transfer the supernatant to a clean glass vial.

-

Re-extraction: Repeat steps 2-5 on the remaining pellet with another 5 mL of extraction solvent to ensure complete extraction. Combine the supernatants.

-

Drying: Evaporate the pooled solvent to dryness under a gentle stream of nitrogen gas.

-

Derivatization: To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 1 hour to convert the acidic protons of the resin acids into trimethylsilyl (TMS) esters, making them volatile for GC analysis.

-

GC-MS Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS.

-

Typical GC temperature program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

-

MS parameters: Operate in full scan mode (e.g., m/z 50-650) with electron ionization (70 eV).

-

-

Quantification: Identify peaks by comparing retention times and mass spectra to authentic standards. Quantify the concentration of each DRA relative to the internal standard using a pre-established calibration curve.

Protocol: Heterologous Expression and Assay of Diterpene Synthase

This protocol describes the expression of a candidate diterpene synthase gene in E. coli and the subsequent in vitro assay of its enzymatic activity.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET-28a) containing the codon-optimized synthase gene

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1 mM PMSF)

-

Sonicator or French press

-

Ni-NTA affinity chromatography column

-

Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5% glycerol, 5 mM DTT)

-

Substrate: [1-³H]Geranylgeranyl pyrophosphate (GGPP)

-

n-Hexane

-

Silica gel for column chromatography

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Protein Expression: Transform the expression vector into E. coli BL21(DE3) cells. Grow a 1 L culture in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Cool the culture to 16°C and induce protein expression with 0.5 mM IPTG. Incubate for 16-20 hours at 16°C with shaking.

-

Cell Lysis: Harvest cells by centrifugation (5,000 x g, 15 min, 4°C). Resuspend the cell pellet in 30 mL of ice-cold lysis buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.

-

Protein Purification: Purify the His-tagged synthase from the soluble fraction using a Ni-NTA affinity column according to the manufacturer's instructions. Elute the protein and dialyze against assay buffer. Confirm purity using SDS-PAGE.

-

Enzyme Assay:

-

In a glass vial, set up a 500 µL reaction containing assay buffer, 5-10 µg of purified enzyme, and 5 µM [1-³H]GGPP (specific activity ~20 Ci/mol).

-

Overlay the reaction with 500 µL of n-hexane to trap the volatile diterpene products.

-

Incubate at 30°C for 1-2 hours.

-

-

Product Extraction: Quench the reaction by vortexing vigorously for 30 seconds. Centrifuge briefly to separate the phases.

-

Product Isolation: Remove the upper hexane layer. To remove any remaining substrate or polar intermediates, pass the hexane extract through a small silica gel column, eluting with hexane.

-

Quantification: Transfer the eluted hexane to a scintillation vial, add 5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter. The amount of radioactive product formed is used to calculate the enzyme activity (e.g., in pkat/mg protein). Product identity can be confirmed by parallel cold assays followed by GC-MS analysis.

Mandatory Visualizations

Logical Workflow for Diterpene Resin Acid Analysis

The following diagram outlines a typical experimental workflow for the identification and quantification of diterpene resin acids from conifer tissue samples.

Conclusion and Future Directions

The biosynthesis of abietic acid is a well-defined yet complex pathway central to the defense strategy of coniferous trees. The core enzymatic machinery, comprising bifunctional diterpene synthases and multifunctional cytochrome P450s, provides an elegant example of metabolic efficiency. For researchers in natural products and drug discovery, this pathway represents a rich source of bioactive molecules and the enzymatic tools to produce them. Future research will likely focus on elucidating the intricate regulatory networks that control oleoresin production in response to environmental stressors, exploring the broader substrate promiscuity of the pathway enzymes for biocatalytic applications, and leveraging metabolic engineering in microbial hosts for the sustainable production of high-value diterpenoids. A thorough understanding of this pathway, aided by the quantitative data and protocols presented here, is essential for unlocking its full potential.

References

- 1. Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Bifunctional abietadiene synthase: mutual structural dependence of the active sites for protonation-initiated and ionization-initiated cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abietadiene synthase catalysis: Mutational analysis of a prenyl diphosphate ionization-initiated cyclization and rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into Diterpene Cyclization from Structure of Bifunctional Abietadiene Synthase from Abies grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Abietic Acid: A Comprehensive Technical Guide to its Natural Sources and Isolation from Pine Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abietic acid, a diterpenoid resin acid with the molecular formula C₂₀H₃₀O₂, is a prominent natural organic compound found primarily in the resin of coniferous trees, particularly those of the Pinus genus.[1] It is a major constituent of rosin (colophony), the solid residue obtained after the distillation of volatile terpenes from oleoresin.[2][3] The unique tricyclic structure of abietic acid, featuring a carboxylic acid group and conjugated double bonds, makes it a valuable chiral building block for the synthesis of various bioactive molecules and a versatile material in the chemical industry.[1][4] Its biological activities, including anti-inflammatory, and wound-healing properties, have garnered significant interest in the pharmaceutical and drug development sectors.[1][5]

This technical guide provides an in-depth overview of the natural sources of abietic acid, with a focus on its prevalence in different pine species, and details the core methodologies for its isolation and purification from pine resin. The content herein is tailored for researchers and professionals seeking a practical and comprehensive understanding of obtaining high-purity abietic acid for scientific and developmental applications.

Natural Sources of Abietic Acid

Abietic acid is one of the most abundant resin acids in the oleoresin of coniferous trees, where it is thought to play a defensive role against insects and pathogens.[6] The composition of resin acids, including the concentration of abietic acid, can vary significantly depending on the pine species, geographical location, age of the tree, and the specific part of the tree from which the resin is collected.[7] While present in many conifers, species of the Pinus genus are the most significant commercial sources.

The following table summarizes the abietic acid content found in the resin of various Pinus species as reported in scientific literature. It is important to note that these values can exhibit considerable variability.

| Pinus Species | Common Name | Abietic Acid Content (%) in Resin/Rosin | Reference(s) |

| Pinus sylvestris | Scots Pine | 15.8 (in wood) | [7] |

| Pinus palustris | Longleaf Pine | High concentration | [8] |

| Pinus massoniana | Masson's Pine | High concentration (up to 60% in rosin) | [2][9] |

| Pinus pinaster | Maritime Pine | Not explicitly quantified but a known source | |

| Pinus ponderosa | Ponderosa Pine | Not explicitly quantified but a known source | |

| Pinus elliottii | Slash Pine | Not explicitly quantified but a known source | |

| Lodgepole Pine | Lodgepole Pine | 14.3 (in cone extractives) | [10] |

| Jeffrey Pine | Jeffrey Pine | 3-6 (in cone extractives) | [10] |

| Sugar Pine | Sugar Pine | 3-6 (in cone extractives) | [10] |

| Black Pine | Black Pine | 1.8 | [11] |

Isolation of Abietic Acid from Pine Resin

The isolation of pure abietic acid from crude pine resin (rosin) is a multi-step process. Crude rosin is a complex mixture of various isomeric resin acids, such as neoabietic, levopimaric, and palustric acids, along with other neutral compounds.[2] The core strategies for isolating abietic acid involve an initial isomerization step to convert other resin acids into the more thermodynamically stable abietic acid, followed by selective purification.[2]

Isomerization of Resin Acids

Several resin acids present in rosin are isomers of abietic acid.[2] Through acid-catalyzed isomerization, these can be converted into abietic acid, thereby maximizing the potential yield.[2] This is typically achieved by heating the rosin in the presence of a strong acid, such as hydrochloric acid, or a cation exchange resin.[2][9]

Purification Methodologies

Several methods have been established for the purification of abietic acid from the isomerized rosin mixture. The choice of method often depends on the desired purity, yield, and scale of the operation.

This is a widely used and well-documented method for isolating high-purity abietic acid.[2] The principle of this technique relies on the differential solubility of the amine salts of resin acids. The isomerized rosin is reacted with an amine, such as ethanolamine or diamylamine, to form crystalline abietate salts.[2][12] These salts are generally less soluble in organic solvents like acetone or ethanol than the salts of other resin acids, allowing for their selective precipitation.[2] The purified amine salt is then collected and decomposed with a weak acid, typically acetic acid, to regenerate pure abietic acid, which precipitates and can be isolated by filtration.[2][12] Recent advancements have shown that the use of ultrasonic waves can enhance the reaction-crystallization process, leading to improved yield and purity.[13]

This method offers a more direct approach to obtaining abietic acid. The isomerization and purification can be streamlined by using a macroporous strong-acid cation exchange resin.[2][9] The rosin is dissolved in a solvent like glacial acetic acid and heated with the cation exchange resin, which catalyzes the isomerization of other resin acids to abietic acid.[9] Upon completion of the reaction, the resin is filtered off, and the abietic acid is allowed to crystallize directly from the filtrate upon cooling.[2][9] This method can be followed by recrystallization from a suitable solvent, such as aqueous ethanol, to achieve higher purity.[9]

Quantitative Data on Isolation Methods

The efficiency of different isolation protocols can be compared based on the reported yield and purity of the final abietic acid product. The following table summarizes quantitative data from various published methods.

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference(s) |

| Amine Salt Precipitation (Ethanolamine) with Ultrasonic Wave | Isomerized Rosin | Ethanolamine, 95% Ethanol | 54.93 | 98.52 | [13] |

| Amine Salt Precipitation (Ethanolamine) with RSM Optimization | Isomerized Rosin | HCl, Ethanolamine | 58.61 | 99.33 | [13] |

| Cation Exchange Resin and Crystallization | Pinus massoniana Rosin | Glacial Acetic Acid, Cation Exchange Resin | 74.2 | 99.15 | [9] |

| Microwave-Assisted Isomerization and Crystallization | Rosin | 95% Ethanol, Conc. HCl, Acetone | 15-25 | 96 | [4] |

| Amine Salt Precipitation (Diamylamine) | Isomerized Rosin | Diamylamine, Acetone, 95% Ethanol, Acetic Acid | Not explicitly stated, but implies good recovery | High Purity (based on optical rotation) | [12] |

Detailed Experimental Protocols

The following are detailed protocols for the isolation of abietic acid based on the methodologies described in the scientific literature.

Protocol 1: Isolation via Amine Salt Precipitation and Crystallization (Ethanolamine)

This protocol is adapted from the method described by Nong et al. (2014).[13]

A. Isomerization of Rosin:

-

In a round-bottom flask equipped with a reflux condenser, combine 100 g of crude rosin with 300 mL of 95% ethanol and 17 mL of concentrated hydrochloric acid.[14]

-

Heat the mixture to reflux for 2 hours under an inert atmosphere (e.g., nitrogen) to facilitate the isomerization of resin acids to abietic acid.[14]

-

After reflux, remove the ethanol and acid, for example, by steam distillation.[2] Decant the excess water.

B. Amination and Salt Formation:

-

Dissolve the cooled, isomerized rosin residue in a suitable solvent such as diethyl ether.[2]

-

While stirring, slowly add 7.35 mL of ethanolamine to the solution.[13] The abietic acid-ethanolamine salt will begin to precipitate.

-

Cool the mixture in an ice bath to promote further crystallization of the salt.[2]

C. Purification of the Amine Salt:

-

Collect the crystalline salt by vacuum filtration using a Büchner funnel.[2]

-

Wash the salt with a small amount of cold acetone or ethanol to remove impurities.[2]

-

For higher purity, perform one or more recrystallizations by dissolving the salt in a minimal amount of hot 95% ethanol and allowing it to cool slowly.[2]

D. Regeneration of Abietic Acid:

-

Dissolve the purified amine salt in approximately 1 L of 95% ethanol by warming on a steam bath.[2]

-

Cool the solution to room temperature and, while stirring, add approximately 36 mL of glacial acetic acid.[2]

-

Cautiously add 900 mL of water with vigorous agitation. Abietic acid will begin to crystallize.[2]

-

Collect the abietic acid crystals on a Büchner funnel and wash thoroughly with water until the filtrate is free of acetic acid (confirm with pH indicator paper).[2]

-

Dry the pure abietic acid crystals in a vacuum oven or desiccator.[12]

Protocol 2: Isolation using a Cation Exchange Resin

This protocol is based on the method described by Liu et al. (2008).[9]

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, add 100 g of Pinus massoniana rosin and 200 mL of glacial acetic acid.[9]

-

Heat the mixture to 70°C in a water bath with stirring until the rosin is completely dissolved.[9]

-

Introduce 30 g of a macroporous strong-acid cation exchange resin to the flask.[9]

-

Continue stirring the mixture at 70°C for 4 hours to allow for the isomerization of resin acids.[9]

-

After the reaction period, filter the hot mixture to remove the cation exchange resin.[9]

-

Allow the filtrate to cool to room temperature and stand overnight for the crystallization of abietic acid.[9]

-

Collect the crude abietic acid crystals by filtration. A yield of approximately 86.7 g of crude product can be expected.[9]

-

Perform three recrystallizations from aqueous ethanol to achieve high purity.[9]

-

Dry the final colorless monoclinic prism crystals at 50°C under a pressure of 20 kPa for 2 hours. This can yield approximately 74.2 g of abietic acid with a purity of over 99%.[9]

Conclusion

Abietic acid remains a compound of significant interest due to its natural abundance and its potential as a versatile chemical precursor. The isolation of high-purity abietic acid from pine resin is achievable through well-established methodologies. The choice between amine salt precipitation and cation exchange resin-based methods will depend on the specific requirements for purity, yield, and operational simplicity. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively source and purify abietic acid for their applications. Further optimization of these methods may be necessary depending on the specific composition of the starting rosin material.

References

- 1. grokipedia.com [grokipedia.com]

- 2. benchchem.com [benchchem.com]

- 3. Resin - Wikipedia [en.wikipedia.org]

- 4. CN101020630A - Abietic acid preparing process - Google Patents [patents.google.com]

- 5. Abietic acid isolated from pine resin (Resina Pini) enhances angiogenesis in HUVECs and accelerates cutaneous wound healing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Abietic acid - Wikipedia [en.wikipedia.org]

- 7. diva-portal.org [diva-portal.org]

- 8. Growth Inhibition and Apoptotic Effect of Pine Extract and Abietic Acid on MCF-7 Breast Cancer Cells via Alteration of Multiple Gene Expressions Using In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acid Isomer Separation of Resin Acids in Rosin and Abietic Acid Molecular Structure [html.rhhz.net]

- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 11. Pinaceae Pine Resins (Black Pine, Shore Pine, Rosin, and Baltic Amber) as Natural Dielectrics for Low Operating Voltage, Hysteresis‐Free, Organic Field Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Spectroscopic data (NMR, IR, MS) for abietic acid characterization.

This guide provides an in-depth overview of the spectroscopic techniques used for the characterization of abietic acid, a prevalent resin acid. The intended audience includes researchers, scientists, and professionals in drug development who require detailed analytical data and methodologies for the identification and quality control of this natural compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of abietic acid, providing detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of abietic acid exhibits characteristic signals for its vinyl, aliphatic, and methyl protons. The chemical shifts can vary slightly depending on the solvent used.

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |

| H-7 | ~5.79 | s | 1H |

| H-14 | ~5.39 | br s | 1H |

| H-15 | ~2.20 | m | 1H |

| H-1, H-2, H-3, H-5, H-6, H-9, H-11, H-12 | 1.38 - 2.30 | m | - |

| H-16, H-17 (CH(CH₃)₂) | ~1.00 | d | 6H |

| H-19 (CH₃) | ~0.87 | s | 3H |

| H-20 (CH₃) | ~1.25 | s | 3H |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on all 20 carbon atoms in the abietic acid molecule.

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

| C-1 | 38.6 |

| C-2 | 18.2 |

| C-3 | 36.9 |

| C-4 | 46.9 |

| C-5 | 44.9 |

| C-6 | 26.2 |

| C-7 | 120.2 |

| C-8 | 134.9 |

| C-9 | 50.1 |

| C-10 | 37.8 |

| C-11 | 25.1 |

| C-12 | 21.0 |

| C-13 | 147.9 |

| C-14 | 122.5 |

| C-15 | 34.0 |

| C-16 | 21.6 |

| C-17 | 21.6 |

| C-18 (COOH) | 184.5 |

| C-19 | 16.9 |

| C-20 | 14.5 |

Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra of abietic acid.

1.3.1. Sample Preparation

-

Accurately weigh approximately 10-20 mg of abietic acid.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

1.3.2. Instrument Parameters (for a 500 MHz Spectrometer)

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the concentration.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Temperature: 298 K.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Utilize standard pulse programs available in the spectrometer's software library.

-

Optimize spectral widths in both dimensions to cover all relevant signals.

-

Adjust the number of increments and scans to achieve the desired resolution and signal-to-noise ratio.

-

1.3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the 2D spectra to establish correlations between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multi-bond correlations).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in abietic acid. The spectrum shows characteristic absorption bands for the carboxylic acid and alkene moieties.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~2935, ~2866 | C-H stretch | Aliphatic |

| ~1692 | C=O stretch | Carboxylic Acid |

| ~1610 | C=C stretch | Alkene |

| ~1468 | O-H bend | Carboxylic Acid |

| ~1281 | C-O stretch | Carboxylic Acid |

| ~956 | =C-H bend (out-of-plane) | Alkene |

Experimental Protocol for FTIR Analysis (KBr Pellet Method)

1. Sample Preparation

-

Thoroughly dry both the abietic acid sample and spectroscopic grade potassium bromide (KBr) powder in an oven at 100-110 °C for several hours to remove any moisture.

-

In an agate mortar, grind approximately 1-2 mg of the abietic acid sample to a very fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes to ensure a homogeneous dispersion of the sample in the KBr matrix.

2. Pellet Formation

-

Transfer a small amount of the powdered mixture to a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

3. Spectral Acquisition

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

4. Data Analysis

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of abietic acid, further confirming its identity.

Mass Spectrometric Data

| Technique | Ionization | m/z (relative intensity %) | Assignment |

| EI-MS | Electron Ionization | 302 (M⁺, ~62%) | Molecular Ion |

| 287 (~38%) | [M - CH₃]⁺ | ||

| 257 | [M - COOH]⁺ | ||

| 241 | [M - C₂H₅O₂]⁺ | ||

| 91 (~32%) | Tropylium ion | ||

| 43 (~100%) | [C₃H₇]⁺ (isopropyl) | ||

| LC-MS | ESI (-) | 301.2 | [M - H]⁻ |

Experimental Protocol for MS Analysis

3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This method is suitable for the analysis of abietic acid in complex matrices.

-

Sample Preparation: Dissolve the sample in a suitable solvent such as acetonitrile or methanol.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2 µm).

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode.

-

Scan Mode: Full scan to identify the [M-H]⁻ ion, followed by product ion scan (MS/MS) of the precursor ion for fragmentation analysis.

-

Nebulizer Gas: Nitrogen.

-

Capillary Voltage: 3-4 kV.

-

3.2.2. Electron Ionization Mass Spectrometry (EI-MS) This is a classic method for obtaining fragmentation patterns of pure compounds.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC). For direct insertion, a small amount of the solid sample is placed in a capillary tube.

-

Ionization:

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier detects the ions.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a natural product like abietic acid.

Caption: Workflow for the spectroscopic characterization of abietic acid.

The Multifaceted Biological Activities of Abietic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abietic acid, a prominent diterpene resin acid found in coniferous plants, and its derivatives have emerged as a significant class of natural products with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the current understanding of their pharmacological properties, focusing on their anticancer, anti-inflammatory, antibacterial, and antiviral effects. The information is presented to facilitate further research and drug development initiatives.

Anticancer Activities

Abietic acid and its derivatives have demonstrated notable anticancer properties across various cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4][5]

Signaling Pathways in Anticancer Activity

Abietic acid and its derivatives exert their anticancer effects by modulating several critical signaling pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Abietic acid has been shown to inhibit this pathway, leading to decreased cancer cell viability.[3][6]

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer. Abietic acid can suppress the activation of the IKKβ/NF-κB signaling pathway, thereby inhibiting the growth of non-small-cell lung cancer cells.[7][8]

-

Mitochondrial Apoptosis Pathway: Abietic acid can induce apoptosis through the mitochondrial-dependent pathway by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[3][4] This leads to the release of cytochrome c and the activation of caspases.

-

Extrinsic Apoptosis Pathway: Abietic acid can also trigger apoptosis via the extrinsic pathway by overexpressing apoptotic genes such as Fas and FasL, leading to the activation of caspase-8 and subsequently caspase-3.[3][4]

-

Cell Cycle Arrest: Abietic acid has been observed to cause cell cycle arrest at the G0/G1 or G2/M phases in different cancer cell lines, thereby halting their proliferation.[3][4] For instance, it induces G0/G1 arrest in non-small cell lung cancer cells and G2/M arrest in breast cancer cells.[3]

-

TOP2A Inhibition: Recent studies have identified DNA topoisomerase II alpha (TOP2A) as a molecular target for abietic acid in lung cancer, leading to DNA damage and apoptosis.[9]

Quantitative Anticancer Data

The cytotoxic effects of abietic acid and its derivatives have been quantified using IC50 values, which represent the concentration required to inhibit 50% of cell growth.

| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |

| Abietic Acid | Lung Cancer | H460 | 290.8 (48h) | [10] |

| Abietic Acid | Lung Cancer | H1975 | 320.2 (48h) | [10] |

| Abietic Acid | Breast Cancer | SK-BR-3 | 37.5 (µg/mL) | [10] |

| Methyl Abietate | Cervical Cancer | HeLa | 3.6 (µg/mL) | [11] |

| Abietinal | Cervical Cancer | HeLa | 5.6 (µg/mL) | [11] |

| Dehydroabietic Acid Derivative (74b) | Liver Cancer | SMMC-7721 | 0.36 | [10] |

| Dehydroabietic Acid Derivative (74e) | Liver Cancer | HepG2 | 0.12 | [10] |

| Dehydroabietic Acid Derivative (80j) | Liver Cancer | SMMC-7721 | 0.08 - 0.42 | [10] |

| Dehydroabietic Acid-Chalcone Hybrid (33) | Breast Cancer | MCF-7 | 2.21 | [10] |

| Dehydroabietic Acid-Chalcone Hybrid (33) | Breast Cancer | MDA-MB-231 | 5.89 | [10] |

Anti-inflammatory Activities

Abietic acid and its derivatives exhibit significant anti-inflammatory properties, which are attributed to their ability to modulate various inflammatory mediators and pathways.[12][13]

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of abietic acid and dehydroabietic acid (DAA) are mediated through the inhibition of pro-inflammatory signaling cascades:

-

NF-κB Pathway: Abietic acid can inhibit the phosphorylation of IκBα and the nuclear translocation of NF-κB p65, a key transcription factor for pro-inflammatory genes.[7][14] Dehydroabietic acid has been shown to suppress the NF-κB cascade by targeting Src and Syk kinases.[15]

-

MAPK Pathway: Dehydroabietic acid also inhibits the AP-1 pathway by targeting TGF-beta-activated kinase 1 (TAK1), a key component of the MAPK signaling cascade.[15]

-

COX-2 and PGE2 Inhibition: Abietic acid has been shown to inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator, by suppressing the expression of cyclooxygenase-2 (COX-2).[12][13][14]

-

PPAR-γ Activation: The anti-inflammatory effects of abietic acid in osteoarthritis chondrocytes are mediated by the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Unveiling Abietic Acid's Therapeutic Potential: A Narrative Review onInsights into Structure-Activity Relationship, Pharmacological Properties, Pharmacokinetics, and Toxicological Considerations [frontiersin.org]

- 3. Anticancer activities of natural abietic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Anticancer activities of natural abietic acid [frontiersin.org]

- 5. [PDF] Anticancer activities of natural abietic acid | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Abietic acid suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Abietic Acid Induces DNA Damage and Cell Apoptosis in Lung Cancer Cells Through Targeting TOP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. uv.es [uv.es]

- 12. Anti-inflammatory activity of abietic acid, a diterpene isolated from Pimenta racemosa var. grissea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Abietic acid attenuates IL-1β-induced inflammation in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Abietic acid CAS number and molecular structure.

An In-depth Technical Guide to Abietic Acid: CAS Number, Molecular Structure, and Experimental Protocols

Introduction

Abietic acid is a diterpenoid resin acid that is the primary component of rosin, derived from the oleoresin of coniferous trees like those of the Pinus genus.[1][2][3] It serves as a crucial defensive compound for the host plant against insects and physical wounds.[1] In the scientific and pharmaceutical communities, abietic acid has garnered significant interest for its diverse biological activities, including anti-inflammatory, antiproliferative, antibacterial, and anticancer properties.[3][4][5][6] This technical guide provides comprehensive information on its chemical identity, molecular structure, quantitative properties, key experimental protocols, and known biological signaling pathways for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Abietic acid is identified by the CAS Registry Number 514-10-3 .[1][4][7][8][9][10] It is also known by several synonyms, including Sylvic Acid and Rosin Acid.[4][7][8] The compound is a complex tricyclic molecule featuring two alkene groups and a carboxylic acid.[1] While insoluble in water, it is soluble in various organic solvents such as alcohol, ether, acetone, and chloroform.[10]

Quantitative Data Summary

The following table summarizes the key quantitative properties of abietic acid.

| Property | Value | Source(s) |

| CAS Number | 514-10-3 | [1][4][7][8][9] |

| Molecular Formula | C₂₀H₃₀O₂ | [4][8][9][10] |

| Molecular Weight | 302.45 g/mol | [8][9][10] |

| Purity | Often >70% or >80% in commercial preparations | [4][7][8] |

| Melting Point | 172-175 °C | [10] |

| Optical Rotation [α]D²⁴ | -106° (c=1 in absolute alcohol) | [10] |

| UV max (in alcohol) | 235 nm, 241.5 nm, 250 nm | [10] |

| IC₅₀ (Soybean 5-Lipoxygenase) | 29.5 µM | [4] |

| IC₅₀ (Rat Prostate Testosterone 5α-reductase) | 56 µM | [4] |

Molecular Structure

Abietic acid possesses a rigid tricyclic diterpene structure. Its formal chemical name is (1R,4aR,4bR,10aR)-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid.[4][10] The molecule contains four isoprene units, characteristic of a diterpenoid.[11] Its structure includes three fused rings, a carboxylic acid group, and two double bonds within the ring system, which are crucial for its chemical reactivity and biological activity.[1][11]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections provide protocols for the isolation and analysis of abietic acid.

Protocol 1: Isolation from Crude Rosin via Amine Salt Precipitation

This is a widely used method for obtaining high-purity abietic acid, which leverages the selective precipitation of its amine salt.[2]

1. Isomerization of Crude Rosin:

-

Place 250 g of crude gum rosin into a 2-L round-bottomed flask.[2]

-

Add 740 mL of 95% ethanol and 42 mL of concentrated hydrochloric acid.[2][12]

-

Pass a stream of carbon dioxide over the solution's surface.[12]

-

Reflux the mixture for approximately 2 hours to convert other resin acid isomers into the more thermodynamically stable abietic acid.[2][12]

-

After reflux, remove the ethanol and acid, for example, by steam distillation, and decant the excess water.[2]

2. Amine Salt Formation and Purification:

-

Dissolve the cooled, isomerized rosin residue (245 g) in 375 mL of acetone by heating on a steam bath.[12]

-

To the boiling solution, slowly add 127 g of diamylamine with vigorous agitation.[12]

-

Cool the mixture to room temperature and then in an ice bath to promote crystallization of the abietate salt.[2][12]

-

Collect the crystalline salt by vacuum filtration on a Büchner funnel and wash it with 150 mL of cold acetone.[2][12]

-

For higher purity, recrystallize the salt by dissolving it in a minimal amount of hot 95% ethanol and allowing it to cool slowly.[2]

3. Regeneration of Abietic Acid:

-

Dissolve the purified amine salt (147 g) in 1 L of 95% ethanol.[12]

-

Add 39 g of glacial acetic acid to the solution and stir.[12]

-

Cautiously add 900 mL of water with vigorous agitation until crystals of abietic acid appear, then add the remaining water more rapidly.[12]

-

Collect the precipitated abietic acid on a Büchner funnel and wash thoroughly with water until all acetic acid is removed.[12]

-

Dry the pure acid in a vacuum desiccator.[12]

Caption: Workflow for the isolation of abietic acid from crude rosin.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated method for quantifying abietic acid in natural resins and derived cosmetic raw materials.[13]

1. Sample Preparation (Ultrasonic-Assisted Extraction):

-

Precisely weigh 100.0 mg of the sample into a 15-mL centrifuge tube.[13]

-

Add 10 mL of methanol, cap the tube, and place it in an ultrasonic bath for extraction.[13]

-

After extraction, filter the solution before HPLC analysis.

2. Chromatographic Conditions:

-

Column: Pursuit PFP (150 mm x 4.6 mm, 5.0 µm).[13]

-

Mobile Phase: Isocratic elution with Methanol: 0.1% Formic Acid in water (75:25, v/v).[13][14]

-

Flow Rate: 0.7 mL/min.[13]

-

Injection Volume: 10 µL.[13]

-

Detection Wavelength: 245 nm.[13]

-

Retention Time: Approximately 12.5 minutes.[13]

3. Validation Parameters:

-

The method demonstrates good linearity with a determination coefficient (R²) of 0.999.[13]

-

Limit of Detection (LOD): 0.3 ppm.[13]

-

Limit of Quantitation (LOQ): 1.0 ppm.[13]

Biological Activities and Signaling Pathways

Abietic acid exhibits a wide range of pharmacological effects by modulating various cellular signaling pathways.[6] Its anticancer activities are particularly well-studied, involving the induction of apoptosis and cell cycle arrest.[5][15]

Anticancer Mechanisms

Abietic acid has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial-dependent) and extrinsic pathways.[5]

1. Intrinsic (Mitochondrial) Apoptosis Pathway: In breast cancer (MCF-7) and non-small cell lung cancer (NSCLC) cells, abietic acid upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and leads to programmed cell death.[5]

Caption: Mitochondrial-dependent apoptosis pathway induced by abietic acid.

2. Cell Cycle Arrest: Abietic acid can halt the proliferation of cancer cells by arresting the cell cycle. In human breast cancer cells (MCF-7), it causes G2/M and subG0-G1 phase arrest.[5] In certain lung cancer cell lines, it induces arrest at the G0/G1 phase.[5] This prevents cancer cells from dividing and proliferating.

Anti-inflammatory Activity

Abietic acid demonstrates anti-inflammatory effects through the activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ).[4] PPARγ is a nuclear receptor that plays a key role in regulating genes involved in inflammation and lipid metabolism.[4] By activating PPARγ, abietic acid can modulate inflammatory responses.[4][6] It is also reported to have an inhibitory effect on COX-2.[6]

Caption: Anti-inflammatory action of abietic acid via PPARγ activation.

Conclusion

Abietic acid is a readily available natural diterpenoid with a well-defined chemical structure and a broad spectrum of biological activities. Its potential as a therapeutic agent, particularly in oncology and inflammatory diseases, is supported by growing preclinical evidence. The standardized protocols for its isolation and analysis provided in this guide are crucial for ensuring the quality and reproducibility of research in this field. Future investigations, guided by an understanding of its molecular pathways, may lead to the development of novel abietic acid-based therapeutics and applications.

References

- 1. Abietic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Anticancer activities of natural abietic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Unveiling Abietic Acid's Therapeutic Potential: A Narrative Review onInsights into Structure-Activity Relationship, Pharmacological Properties, Pharmacokinetics, and Toxicological Considerations [frontiersin.org]

- 7. Abietic Acid | 514-10-3 | TCI AMERICA [tcichemicals.com]

- 8. scbt.com [scbt.com]

- 9. Abietic acid [webbook.nist.gov]

- 10. Abietic Acid [drugfuture.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. brjac.com.br [brjac.com.br]

- 14. [Determination of dehydroabietic acid and abietic acid in aqueous alkali extract of Liquidambaris Resina by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Anticancer activities of natural abietic acid | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Solubility of Abietic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of abietic acid, a prominent diterpenoid resin acid, across a range of common organic solvents. This document is intended to be a critical resource for professionals in research, chemical sciences, and pharmaceutical development who require precise solubility data and robust experimental methodologies for their work with this compound.

Introduction to Abietic Acid

Abietic acid (C₂₀H₃₀O₂) is a key component of rosin, derived from coniferous trees.[1] Its complex tricyclic structure, featuring a carboxylic acid group, makes it a valuable starting material in the synthesis of various organic compounds and a subject of interest in drug development for its potential therapeutic properties.[2] Understanding its solubility in different organic solvents is fundamental for its extraction, purification, reaction chemistry, and formulation.

Quantitative Solubility of Abietic Acid

The solubility of abietic acid is significantly influenced by the polarity of the solvent and the temperature. Generally, it is soluble in alcohols, acetone, and ethers, while being insoluble in water.[1] The following tables summarize the available quantitative data on the solubility of abietic acid in various organic solvents.

Table 1: Solubility of Abietic Acid in Alcohols

| Solvent | Temperature (°C) | Solubility | Reference |

| Methanol | 25 | Lower than other alcohols | [2][3] |

| Ethanol | 25 | ~20 mg/mL | Not specified in search results |

| n-Propanol | 25 | Higher than ethanol | [2][3] |

| n-Butanol | 25 | Higher than n-propanol | [2][3] |

| Isopropanol | Not Specified | Similar to n-propanol | [3] |

| Isobutanol | Not Specified | Similar to n-propanol | [3] |

| 1-Pentanol | Not Specified | Highest among tested alcohols | [3] |

| Isopentanol | Not Specified | Higher than n-butanol | [3] |

Note: The solubility of abietic acid in alcohols generally increases with the number of carbon atoms in the alcohol chain and with increasing temperature.[3][4]

Table 2: Solubility of Abietic Acid in Other Organic Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Acetone | Not Specified | Soluble | [5] |

| Diethyl Ether | Not Specified | Soluble | |

| Petroleum Ether | Not Specified | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL | Not specified in search results |

| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL | Not specified in search results |

| Ethyl Acetate | Not Specified | Qualitative data unavailable | |

| Toluene | Not Specified | Qualitative data unavailable | |

| Hexane | Not Specified | Qualitative data unavailable |

Experimental Protocols for Solubility Determination

Accurate determination of abietic acid solubility is crucial for various applications. The following are detailed methodologies for key experimental techniques used to quantify its solubility.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[6][7]

Principle: A saturated solution of the solute is prepared at a specific temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of abietic acid to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid abietic acid is necessary to confirm saturation.

-

To control the temperature, a thermostatic water bath can be utilized.[6]

-

-

Sample Collection:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to avoid precipitation or further dissolution due to temperature changes.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent in a fume hood, optionally using a gentle stream of nitrogen or air to accelerate the process. A rotary evaporator can also be used for larger volumes.

-

Once the solvent is completely removed, place the evaporating dish in a vacuum oven at a temperature below the melting point of abietic acid to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved abietic acid by subtracting the initial mass of the evaporating dish from the final mass.

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a solution, making it ideal for solubility studies.[8][9][10]

Principle: A saturated solution is prepared and filtered. The filtrate is then diluted and injected into an HPLC system. The concentration of the solute is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Detailed Protocol:

-

Preparation of Saturated Solution and Sample:

-

Prepare a saturated solution of abietic acid in the desired solvent at a constant temperature as described in the gravimetric method (Section 3.1, step 1).

-